molecular formula C21H18O2 B14621491 Ethanone, 1-[4-(phenylmethoxy)[1,1'-biphenyl]-3-yl]- CAS No. 56926-48-8

Ethanone, 1-[4-(phenylmethoxy)[1,1'-biphenyl]-3-yl]-

Katalognummer: B14621491
CAS-Nummer: 56926-48-8
Molekulargewicht: 302.4 g/mol
InChI-Schlüssel: UDQSXHYANJXCPW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 1-[4-(phenylmethoxy)[1,1’-biphenyl]-3-yl]- typically involves the reaction of 4-bromobenzyl alcohol with phenylboronic acid in the presence of a palladium catalyst to form the biphenyl structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the catalytic processes.

Analyse Chemischer Reaktionen

Types of Reactions

Ethanone, 1-[4-(phenylmethoxy)[1,1’-biphenyl]-3-yl]- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Ethanone, 1-[4-(phenylmethoxy)[1,1’-biphenyl]-3-yl]- has various applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Studied for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Ethanone, 1-[4-(phenylmethoxy)[1,1’-biphenyl]-3-yl]- involves its interaction with specific molecular targets and pathways. The phenylmethoxy group can interact with enzymes and receptors, modulating their activity. The biphenyl structure allows for π-π interactions with aromatic amino acids in proteins, influencing their function .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Ethanone, 1-[4-(phenylmethoxy)[1,1’-biphenyl]-3-yl]- is unique due to its phenylmethoxy group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in various research and industrial applications .

Eigenschaften

CAS-Nummer

56926-48-8

Molekularformel

C21H18O2

Molekulargewicht

302.4 g/mol

IUPAC-Name

1-(5-phenyl-2-phenylmethoxyphenyl)ethanone

InChI

InChI=1S/C21H18O2/c1-16(22)20-14-19(18-10-6-3-7-11-18)12-13-21(20)23-15-17-8-4-2-5-9-17/h2-14H,15H2,1H3

InChI-Schlüssel

UDQSXHYANJXCPW-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)C1=C(C=CC(=C1)C2=CC=CC=C2)OCC3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.